molecular formula C11H19NO2 B13257161 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol

4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol

Cat. No.: B13257161
M. Wt: 197.27 g/mol
InChI Key: URWNTMFNXAZUSV-UHFFFAOYSA-N
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Description

4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H21NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine and a reducing agent. One common method is the reductive amination of 5-methylfuran-2-carbaldehyde with pentan-1-amine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-one.

    Reduction: Formation of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s amine and alcohol groups may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    4-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a pentane chain.

    4-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}pentan-1-ol: A closely related compound with a slight variation in the position of the methyl group.

Uniqueness

4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups and its furan-based structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-[(5-methylfuran-2-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H19NO2/c1-9(4-3-7-13)12-8-11-6-5-10(2)14-11/h5-6,9,12-13H,3-4,7-8H2,1-2H3

InChI Key

URWNTMFNXAZUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(C)CCCO

Origin of Product

United States

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